Methyl 2-bromo-3-cyano-5-hydroxybenzoate

pKa modulation electron-withdrawing effects pH-dependent solubility

Methyl 2-bromo-3-cyano-5-hydroxybenzoate (CAS 1805247-72-6) is a trisubstituted benzoate ester scaffold with the molecular formula C₉H₆BrNO₃ and molecular weight 256.05 g/mol. The compound features three orthogonally reactive functional groups—a bromine atom at position 2 (enabling cross-coupling chemistry), a cyano group at position 3 (a hydrogen-bond acceptor and precursor for amide, amine, or tetrazole elaboration), and a phenolic hydroxyl at position 5 (providing hydrogen-bond donor capability and pH-dependent ionization).

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
CAS No. 1805247-72-6
Cat. No. B1412541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-3-cyano-5-hydroxybenzoate
CAS1805247-72-6
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1Br)C#N)O
InChIInChI=1S/C9H6BrNO3/c1-14-9(13)7-3-6(12)2-5(4-11)8(7)10/h2-3,12H,1H3
InChIKeyMADJYCFPNHFHRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-3-cyano-5-hydroxybenzoate (CAS 1805247-72-6): Key Physicochemical Profile and Research-Grade Identity for Procurement Evaluation


Methyl 2-bromo-3-cyano-5-hydroxybenzoate (CAS 1805247-72-6) is a trisubstituted benzoate ester scaffold with the molecular formula C₉H₆BrNO₃ and molecular weight 256.05 g/mol . The compound features three orthogonally reactive functional groups—a bromine atom at position 2 (enabling cross-coupling chemistry), a cyano group at position 3 (a hydrogen-bond acceptor and precursor for amide, amine, or tetrazole elaboration), and a phenolic hydroxyl at position 5 (providing hydrogen-bond donor capability and pH-dependent ionization) . Predicted physicochemical parameters include a boiling point of 404.4 ± 45.0 °C, density of 1.74 ± 0.1 g/cm³, and a phenolic pKa of 7.21 ± 0.23 (ACD/Labs) . The compound is commercially available at NLT 98% purity from ISO-certified suppliers and is positioned as a versatile small-molecule scaffold for pharmaceutical intermediate synthesis and chemical biology probe development . The intentional combination of Br, CN, and OH substituents on a single benzoate core creates a reactivity profile that cannot be replicated by any analog lacking one of these three groups—a structural premise that underpins the comparative evidence presented below.

Why Methyl 2-bromo-3-cyano-5-hydroxybenzoate Cannot Be Substituted by Simpler In-Class Analogs Without Losing Key Reactivity and Physicochemical Properties


The temptation to substitute this compound with a simpler, cheaper analog—such as methyl 2-bromo-5-hydroxybenzoate (CAS 154607-00-8, lacking the cyano group) or methyl 2-bromo-3-cyanobenzoate (CAS 1261796-94-4, lacking the hydroxyl group)—must be resisted when the experimental or synthetic objective requires the full triad of orthogonal functional groups. The 3-cyano substituent exerts a profound electron-withdrawing effect that acidifies the 5-phenolic OH by approximately 1.4 pKa units relative to the non-cyano analog , altering the ionization state at physiological pH and consequently affecting solubility, membrane partitioning, and hydrogen-bonding patterns. Conversely, the 5-hydroxyl group provides a hydrogen-bond donor functionality that is entirely absent in the des-hydroxy analog, precluding key intermolecular interactions such as directed metalation, selective O-protection/deprotection sequences, and phenolic-ether-derived prodrug strategies . Regioisomeric variants—such as methyl 5-bromo-3-cyano-2-hydroxybenzoate (CAS 1805525-40-9)—place the bromine at a position electronically and sterically distinct from the ester, fundamentally altering cross-coupling reactivity and steric accessibility . The quantitative evidence below demonstrates that these structural differences translate into measurable, decision-relevant differentiation that makes simple substitution a high-risk strategy for applications requiring the precise 2-Br/3-CN/5-OH arrangement.

Quantitative Comparator-Based Evidence for Methyl 2-bromo-3-cyano-5-hydroxybenzoate (CAS 1805247-72-6): Differentiated Performance Dimensions for Procurement Decision-Making


Enhanced Phenolic Acidity (pKa 7.21 vs 8.58): Cyano Group Electron-Withdrawing Effect Quantified

Methyl 2-bromo-3-cyano-5-hydroxybenzoate exhibits a predicted phenolic pKa of 7.21 ± 0.23, which is 1.37 pKa units lower than that of methyl 2-bromo-5-hydroxybenzoate (pKa 8.58 ± 0.18, the closest analog lacking the 3-cyano group) . Both values were predicted using the ACD/Labs algorithm under identical computational conditions, enabling direct cross-study comparison. A ΔpKa of 1.37 corresponds to an approximately 23-fold greater acidity (Ka ratio = 10^1.37 ≈ 23.4), attributable to the electron-withdrawing resonance and inductive effects of the cyano substituent para to the hydroxyl group . At physiological pH 7.4, the Henderson-Hasselbalch equation predicts that the target compound is approximately 39% deprotonated (phenolate form), whereas the non-cyano analog is only approximately 6% deprotonated—a 6.5-fold difference in ionized fraction that directly impacts aqueous solubility, protein binding electrostatics, and membrane permeability .

pKa modulation electron-withdrawing effects pH-dependent solubility

Boiling Point and Density Elevation: Cyano Group Contribution to Intermolecular Forces vs Non-Cyano Analog

The predicted boiling point of methyl 2-bromo-3-cyano-5-hydroxybenzoate is 404.4 ± 45.0 °C, which is 77.5 °C higher than that of methyl 2-bromo-5-hydroxybenzoate (326.9 ± 22.0 °C) . Similarly, the predicted density of 1.74 ± 0.1 g/cm³ is elevated by 0.113 g/cm³ compared to the non-cyano analog (1.627 ± 0.06 g/cm³) . Both parameters were predicted using the same computational methodology (ACD/Labs), enabling direct cross-study comparison. The elevated boiling point reflects stronger intermolecular interactions—primarily dipole-dipole forces from the polar cyano group (C≡N dipole moment ~3.9 D) and enhanced hydrogen-bonding network stability . The higher density indicates more efficient molecular packing in the condensed phase, consistent with the additional polar functional group enabling closer intermolecular contacts.

boiling point density intermolecular forces purification

Orthogonal Functional Group Triad (Br + CN + OH): Three Reactive Handles Enable Sequential, Chemoselective Derivatization vs Dual-Functional Analogs

Methyl 2-bromo-3-cyano-5-hydroxybenzoate possesses three functional groups that can be addressed independently and sequentially: (i) the aryl bromide at C2 for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), (ii) the cyano group at C3 for reduction to aminomethyl, hydrolysis to carboxamide or carboxylic acid, or cycloaddition to tetrazole, and (iii) the phenolic hydroxyl at C5 for O-alkylation, O-acylation, silyl protection, or directed ortho-metalation . In contrast, methyl 2-bromo-3-cyanobenzoate (CAS 1261796-94-4) lacks the hydroxyl handle, limiting derivatization to two functional groups; methyl 2-bromo-5-hydroxybenzoate (CAS 154607-00-8) lacks the cyano handle, precluding nitrogen-containing heterocycle construction . Methyl 2-bromo-3-cyano-5-methoxybenzoate (CAS 1805187-68-1) replaces the hydroxyl with a methoxy group, eliminating hydrogen-bond donor capability while retaining the methyl ether as a protecting-group-dependent latent phenol . The target compound uniquely combines all three handles in an arrangement where each can be addressed without interference: the Br is activated by the ortho ester, the CN is activated by the para OH, and the OH acidity is tuned by the para CN .

orthogonal reactivity scaffold diversification cross-coupling medicinal chemistry

Hydrogen-Bond Donor Capability: 5-OH Group Differentiation from 5-OCH₃ Ether Analog for Supramolecular and Biological Recognition

The 5-hydroxyl group of methyl 2-bromo-3-cyano-5-hydroxybenzoate serves as a hydrogen-bond donor (HBD), a property completely absent in its closest methyl ether analog, methyl 2-bromo-3-cyano-5-methoxybenzoate (CAS 1805187-68-1) . While both compounds share the same molecular formula weight category and the Br/CN/ester framework, the OH → OCH₃ substitution eliminates the HBD count from 1 to 0, which directly impacts Lipinski's Rule of Five parameters (HBD count decreases from 1 to 0, HBA count unchanged at 4) and Veber's rules for oral bioavailability prediction [1]. The hydroxyl proton, with a predicted pKa of 7.21, is capable of participating in pH-dependent hydrogen-bonding networks with biological targets (e.g., kinase hinge regions, bromodomain acetyl-lysine binding pockets) and supramolecular synthons (e.g., OH···N≡C hydrogen bonds in crystal engineering) [2]. The methoxy analog, while useful as a protected latent phenol, requires an additional deprotection step (e.g., BBr₃, AlCl₃) to unmask the hydroxyl functionality, adding one synthetic step and introducing potential yield loss and chemoselectivity challenges .

hydrogen-bond donor supramolecular chemistry molecular recognition ADME prediction

Purity Specification Differentiation: NLT 98% vs Typical 95% for Closest Non-Cyano Analog

Methyl 2-bromo-3-cyano-5-hydroxybenzoate is commercially available at NLT 98% purity from ISO-certified suppliers, specifically MolCore (catalog MC108287) . In contrast, the closest non-cyano analog, methyl 2-bromo-5-hydroxybenzoate (CAS 154607-00-8), is typically offered at 95% purity across multiple suppliers including AKSci, Bidepharm, and CoolPharm . This 3-percentage-point purity differential translates to a maximum impurity burden of ≤2% for the target compound versus ≤5% for the comparator—a 2.5-fold difference in acceptable impurity levels. The NLT 98% specification is accompanied by ISO certification, which implies documented quality management systems, batch-to-batch consistency testing, and certificate of analysis (CoA) availability for each production lot . For the target compound, MDL number MFCD28735686 is additionally assigned, facilitating database cross-referencing and inventory management .

purity specification NLT 98% quality assurance ISO certification

Regioisomer Discrimination: 2-Br/3-CN/5-OH Arrangement vs 5-Br/3-CN/2-OH Arrangement – Steric and Electronic Implications for Cross-Coupling Reactivity

The target compound places the bromine atom at the 2-position, ortho to the methyl ester, whereas its regioisomer methyl 5-bromo-3-cyano-2-hydroxybenzoate (CAS 1805525-40-9) places bromine at the 5-position, meta to the ester . This positional difference has significant steric and electronic consequences for Pd-catalyzed cross-coupling reactions. In the target compound, the ortho-bromine experiences steric compression from the adjacent ester group, which can slow oxidative addition but also provides a directing effect for regioselective C–H functionalization at the remaining aromatic positions [1]. The 5-bromo regioisomer, with bromine meta to the ester, is expected to undergo faster oxidative addition in Suzuki-Miyaura couplings due to reduced steric hindrance but lacks the ortho-directing influence of the ester carbonyl for subsequent transformations [1]. Additionally, the 2-OH in the regioisomer is intramolecularly hydrogen-bonded to the ester carbonyl (forming a 6-membered chelate ring), whereas the 5-OH in the target compound is free from such intramolecular H-bonding, making it more available for intermolecular interactions and derivatization [2].

regioisomer cross-coupling selectivity steric effects Suzuki reaction

Methyl 2-bromo-3-cyano-5-hydroxybenzoate (CAS 1805247-72-6): Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Kinase Inhibitor Fragment Library Synthesis via Sequential Orthogonal Derivatization

The target compound's three orthogonally reactive handles make it an ideal core scaffold for generating focused kinase inhibitor fragment libraries. The 2-bromo position can first undergo Suzuki-Miyaura coupling to install biaryl motifs common in type II kinase inhibitors ; the 5-hydroxyl can be subsequently O-alkylated to introduce solubilizing groups or pharmacophoric elements ; and the 3-cyano group can be reduced to the aminomethyl or hydrolyzed to the carboxamide to modulate hinge-region hydrogen-bonding interactions . The enhanced acidity of the 5-OH (pKa 7.21 vs 8.58 for non-cyano analogs) ensures efficient deprotonation under mildly basic O-alkylation conditions (K₂CO₃, DMF, RT), improving reaction yields without resorting to stronger bases that may compromise the methyl ester . This three-step, three-component diversification sequence is inaccessible using any dual-functional analog, directly justifying the procurement decision for this specific scaffold.

Chemical Biology Probe Development Targeting Bromodomain or Acetyltransferase Proteins

The 3-cyano-5-hydroxy substitution pattern on the benzoate core presents a hydrogen-bond donor-acceptor motif structurally reminiscent of acetyl-lysine mimetics, a key recognition element in bromodomain and histone acetyltransferase (HAT) inhibitor design . The 5-OH group, with its predicted pKa of 7.21, is predominantly neutral at cytosolic pH (~7.2), enabling it to function as a hydrogen-bond donor to conserved asparagine or tyrosine residues in bromodomain binding pockets . The 2-bromo substituent simultaneously provides a synthetic handle for late-stage diversification via palladium-catalyzed coupling to explore peripheral binding pockets . The NLT 98% purity specification (ISO-certified) is particularly critical for biophysical assay applications (SPR, ITC, DSF) where impurities at >2% can produce artifactual binding signals and confound SAR interpretation .

High-Temperature Continuous Flow Synthesis Requiring Thermally Robust Intermediates

The predicted boiling point of 404.4 ± 45.0 °C for methyl 2-bromo-3-cyano-5-hydroxybenzoate is 77.5 °C higher than that of its non-cyano analog , indicating substantially greater thermal stability that is advantageous for continuous flow chemistry applications operating at elevated temperatures (150–250 °C). In flow microreactor systems, where back-pressure regulation and precise temperature control enable superheating of solvents above their atmospheric boiling points, the higher boiling point of the target compound reduces the risk of premature vaporization, bubble formation, and flow instability that can compromise reaction stoichiometry and residence time distribution . This thermal robustness, combined with the positive effect of the electron-withdrawing cyano group on oxidative addition rates in Pd-catalyzed cross-couplings, positions this compound as a preferred intermediate for high-temperature flow synthesis of biaryl pharmaceutical intermediates .

pH-Responsive Prodrug or Solubility-Switch Conjugate Design

The phenolic pKa of 7.21 places the ionization midpoint of methyl 2-bromo-3-cyano-5-hydroxybenzoate within 0.2 pH units of physiological pH (7.4), meaning that small pH variations across biological compartments (e.g., blood pH 7.4, tumor microenvironment pH 6.5–7.0, endosomal pH 5.5–6.5) produce significant changes in the ionized fraction . At blood pH 7.4, approximately 39% of the compound is deprotonated (phenolate form), while at endosomal pH 6.0, only ~5.8% is deprotonated—a 6.7-fold difference in ionized fraction . This sharp pH sensitivity can be exploited to design phenol-ester prodrugs or solubility-switch conjugates where the parent compound is released upon enzymatic or pH-triggered hydrolysis . The non-cyano analog (pKa 8.58) remains >93% protonated across the entire physiological pH range and cannot achieve this pH-responsive behavior, making the target compound the uniquely suitable choice for pH-switchable conjugate design .

Quote Request

Request a Quote for Methyl 2-bromo-3-cyano-5-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.